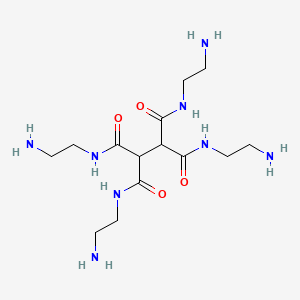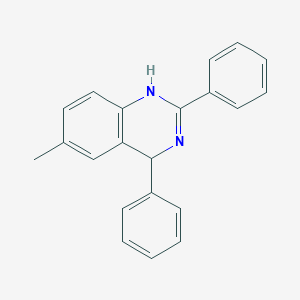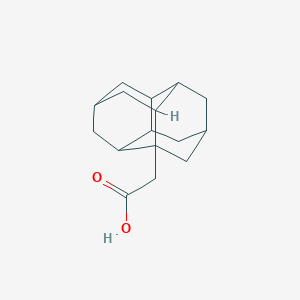
3-Epoxymethylenediamantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Epoxymethylenediamantane is a polycyclic hydrocarbon compound characterized by its unique diamondoid structure. Diamondoids are cage-like, saturated hydrocarbons that resemble the diamond lattice. The presence of an epoxide group in this compound introduces significant chemical reactivity, making it a compound of interest in various scientific fields.
Synthetic Routes and Reaction Conditions:
Epoxidation of Methylenediamantane: The primary method for synthesizing this compound involves the epoxidation of methylenediamantane. This reaction typically uses peracids such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions to introduce the epoxide group.
Catalytic Methods: Transition metal catalysts, such as titanium or vanadium complexes, can also facilitate the epoxidation process, offering higher selectivity and yield.
Industrial Production Methods: While industrial-scale production of this compound is not widely reported, the methods used in laboratory synthesis can be scaled up. Continuous flow reactors and optimized catalytic systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The epoxide group in this compound can undergo further oxidation to form diols or other oxygenated derivatives.
Reduction: Reduction of the epoxide group can yield alcohols, typically using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: mCPBA, hydrogen peroxide (H2O2) with catalytic acids.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products:
Diols: Formed from oxidation.
Alcohols: Resulting from reduction.
Substituted Diamondoids: From nucleophilic substitution reactions.
Chemistry:
Synthesis of Novel Compounds: this compound serves as a precursor for synthesizing a variety of functionalized diamondoids.
Catalysis: Its unique structure makes it a potential candidate for studying catalytic processes and developing new catalysts.
Biology and Medicine:
Drug Delivery: The rigid, cage-like structure of diamondoids can be utilized in designing drug delivery systems that protect active pharmaceutical ingredients.
Antimicrobial Agents: Some studies suggest that diamondoid derivatives exhibit antimicrobial properties, making them candidates for new antimicrobial agents.
Industry:
Materials Science: The robust structure of this compound can be exploited in developing high-strength materials and coatings.
Nanotechnology: Diamondoids, including this compound, are explored for their potential in nanotechnology applications due to their stability and unique electronic properties.
作用機序
The mechanism by which 3-Epoxymethylenediamantane exerts its effects largely depends on its chemical reactivity. The epoxide group is highly reactive, allowing the compound to participate in various chemical reactions. In biological systems, the compound’s interactions with cellular components can lead to the formation of reactive intermediates, which may contribute to its antimicrobial properties.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by reacting with active site residues.
Cell Membrane Interaction: Its hydrophobic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function.
類似化合物との比較
Methylenediamantane: The parent compound without the epoxide group.
Hydroxymethylenediamantane: A derivative with a hydroxyl group instead of an epoxide.
Diamantane: The simplest diamondoid structure.
Uniqueness: 3-Epoxymethylenediamantane stands out due to the presence of the epoxide group, which significantly enhances its chemical reactivity compared to its analogs. This reactivity opens up a broader range of chemical transformations and applications, making it a versatile compound in both research and industrial contexts.
特性
分子式 |
C15H20O |
|---|---|
分子量 |
216.32 g/mol |
IUPAC名 |
spiro[oxirane-2,3'-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane] |
InChI |
InChI=1S/C15H20O/c1-7-2-12-10-4-8-5-11(9(1)10)13(3-7)14(12)15(8)6-16-15/h7-14H,1-6H2 |
InChIキー |
BSNQCFKDFZCTTM-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3C4C1C5CC(C4)C6(C3C5C2)CO6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


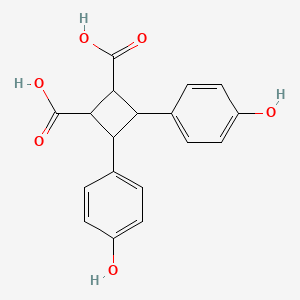
![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)
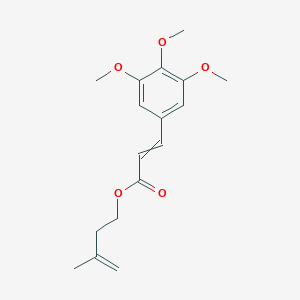
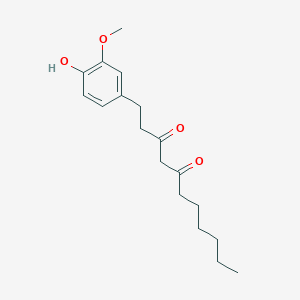
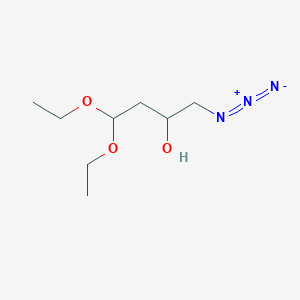
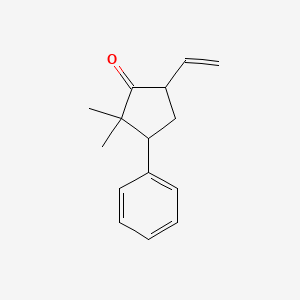
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
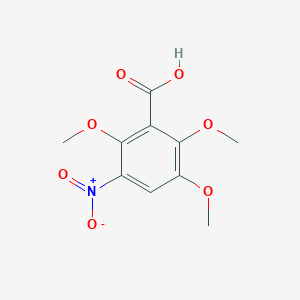
oxophosphanium](/img/structure/B14269673.png)

![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
